REACTION_CXSMILES
|
C([O:3][C:4](=[O:23])[C:5]([NH:19]C(=O)C)([CH2:11][C:12]#[C:13][CH2:14][NH:15]C(=O)C)C(OCC)=O)C.[ClH:24]>C(O)(=O)C>[ClH:24].[ClH:24].[NH2:19][CH:5]([CH2:11][C:12]#[C:13][CH2:14][NH2:15])[C:4]([OH:23])=[O:3] |f:3.4.5|
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Name
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Acetamido(4-acetamido-2-butynyl)-malonic acid diethyl ester
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)(CC#CCNC(C)=O)NC(C)=O)=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
290 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethanol/water
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC(C(=O)O)CC#CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |